molecular formula C12H16O4 B14650207 7-(3-Hydroxy-5-oxocyclopent-1-EN-1-YL)hept-5-enoic acid CAS No. 52419-12-2

7-(3-Hydroxy-5-oxocyclopent-1-EN-1-YL)hept-5-enoic acid

Cat. No.: B14650207
CAS No.: 52419-12-2
M. Wt: 224.25 g/mol
InChI Key: CXKKNAQKKCJMRA-UHFFFAOYSA-N
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Description

7-(3-Hydroxy-5-oxocyclopent-1-EN-1-YL)hept-5-enoic acid is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a cyclopentene ring with hydroxy and oxo functional groups, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Hydroxy-5-oxocyclopent-1-EN-1-YL)hept-5-enoic acid typically involves multiple steps. One common method starts with commercially available suberic acid. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process involves optimizing the reaction conditions to enhance yield and reduce the number of steps. The use of readily available starting materials like suberic acid and efficient catalysts like ZnCl2 are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-(3-Hydroxy-5-oxocyclopent-1-EN-1-YL)hept-5-enoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to oxo groups.

    Reduction: Reduction of oxo groups to hydroxy groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

7-(3-Hydroxy-5-oxocyclopent-1-EN-1-YL)hept-5-enoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(3-Hydroxy-5-oxocyclopent-1-EN-1-YL)hept-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, influencing cellular processes. For instance, as a prostaglandin analog, it can bind to prostaglandin receptors, modulating inflammatory responses and other physiological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-Hydroxy-5-oxocyclopent-1-EN-1-YL)hept-5-enoic acid stands out due to its specific combination of functional groups and its versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .

Properties

CAS No.

52419-12-2

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoic acid

InChI

InChI=1S/C12H16O4/c13-10-7-9(11(14)8-10)5-3-1-2-4-6-12(15)16/h1,3,7,10,13H,2,4-6,8H2,(H,15,16)

InChI Key

CXKKNAQKKCJMRA-UHFFFAOYSA-N

Canonical SMILES

C1C(C=C(C1=O)CC=CCCCC(=O)O)O

Origin of Product

United States

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